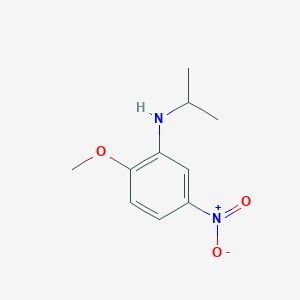![molecular formula C20H25N5O3 B2839827 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851938-76-6](/img/structure/B2839827.png)
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione and its derivatives have been subject to crystal structure analysis to understand their geometrical and molecular interactions. For instance, the crystal structure of a similar compound, 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, revealed typical geometry within the purine fused-ring system, with the six-membered ring being planar and inclined at a slight angle. The morpholine ring in this structure adopts a chair conformation, indicating potential for intramolecular hydrogen bonding and intermolecular interactions, which are essential in the crystal packing of these molecules. Such analyses provide insights into the molecular behavior and potential applications of these compounds in pharmaceutical and material sciences (Karczmarzyk & Pawłowski, 1997).
Design and Synthesis of Derivatives
The design and synthesis of new derivatives of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione have been a focus of research due to their potential pharmacological applications. A study presented the design, synthesis, and in vitro testing of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives for their affinity towards serotonin (5-HT) receptors. The introduction of various substituents and linker modifications has shown to alter the affinity for 5-HT receptors, indicating the versatility and potential of these derivatives in developing new therapeutic agents (Chłoń-Rzepa et al., 2014).
Molecular Interactions and Stability
Studies on related compounds, such as caffeine and its derivatives, have explored the topology of interactions within crystals and their implications on pharmaceutical properties. The analysis of methylxanthines and their derivatives provides a comparative perspective on how modifications in the molecular structure, such as methylation, influence the ability to form intra- and intermolecular interactions, which are critical for the biological activity and stability of these compounds. This research sheds light on the structural requirements for effective binding to biological targets, which is relevant for the design of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione derivatives with desired pharmacological profiles (Latosinska et al., 2014).
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-5-4-6-15(11-14)12-25-16(13-24-7-9-28-10-8-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-6,11H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHUINWFPSQHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

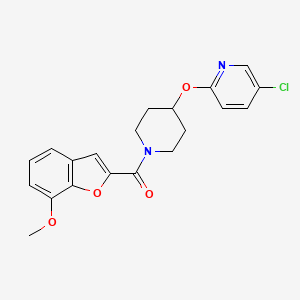
![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)
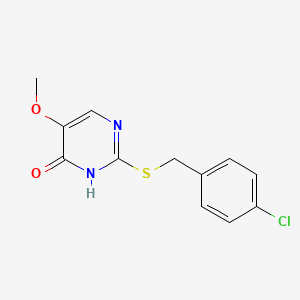
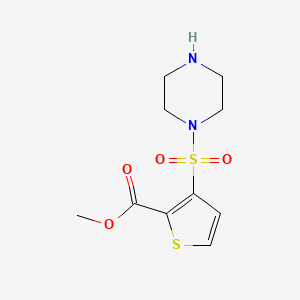
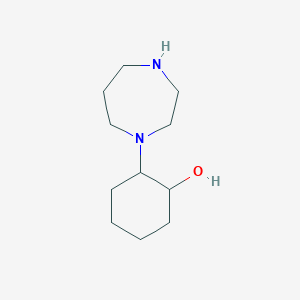
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)
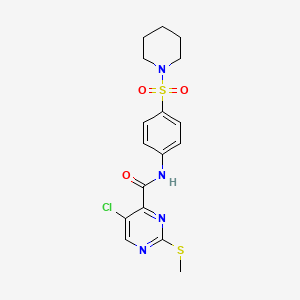
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)
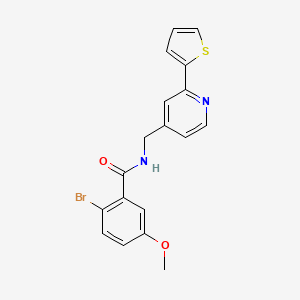
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)
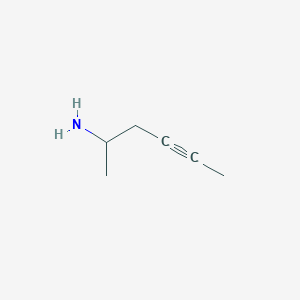

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)
